molecular formula C12H8Cl2N4O2S2 B13001658 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Cat. No.: B13001658
M. Wt: 375.3 g/mol
InChI Key: PKDWDKFBPOMQDF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and sulfonamide groups contribute to its high reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H8Cl2N4O2S2

Molecular Weight

375.3 g/mol

IUPAC Name

5,7-dichloro-N-(3-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H8Cl2N4O2S2/c1-6-3-2-4-7(5-6)18-22(19,20)12-17-10-8(21-12)9(13)15-11(14)16-10/h2-5,18H,1H3

InChI Key

PKDWDKFBPOMQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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